An In-depth Technical Guide to 4-Hydroxyphenylboronic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Hydroxyphenylboronic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylboronic acid is a versatile organoboron compound that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique chemical reactivity, particularly in cross-coupling reactions, and its ability to interact with diols have made it an invaluable tool in the synthesis of complex molecules and the development of chemical sensors. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 4-Hydroxyphenylboronic acid, complete with detailed experimental protocols and visualizations to support researchers in their endeavors.
Chemical Properties and Structure
4-Hydroxyphenylboronic acid, also known as 4-hydroxybenzeneboronic acid, is a white to off-white crystalline solid.[1][2] It is characterized by the presence of both a hydroxyl and a boronic acid functional group on a phenyl ring.
Physicochemical Properties
The key physicochemical properties of 4-Hydroxyphenylboronic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (4-hydroxyphenyl)boronic acid | [2][3] |
| CAS Number | 71597-85-8 | |
| Molecular Formula | C₆H₇BO₃ | |
| Molecular Weight | 137.93 g/mol | |
| Melting Point | >230 °C | |
| Boiling Point | 351.4 ± 44.0 °C (Predicted) | [4] |
| Solubility | Soluble in Acetonitrile (B52724), DMSO, Methanol. Water solubility: 25 g/L. | [4] |
| pKa | 9.09 ± 0.10 (Predicted) | [4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-Hydroxyphenylboronic acid.
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Spectra available for viewing. | [1] |
| ¹³C NMR | Spectra available for viewing. | [1] |
| IR | Spectra available for viewing. | [3][5] |
| Mass Spectrometry | Spectra available for viewing. | [1] |
Molecular Structure and Crystal Geometry
The molecular structure of 4-Hydroxyphenylboronic acid has been investigated through co-crystallization studies.[6][7][8] These studies reveal the competitive nature of the boronic acid and the para-substituted phenolic group in forming intermolecular interactions, which is fundamental to its application in crystal engineering.[7][8] The boronic acid group can act as both a hydrogen bond donor and acceptor, contributing to the formation of various supramolecular structures.[8] Detailed crystallographic data, including bond lengths and angles, can be accessed through the Crystallography Open Database (COD) with identifiers 1547652, 7229589, 7229591, and 7236198.[3]
Key Applications and Experimental Protocols
4-Hydroxyphenylboronic acid is a key reagent in several important organic transformations and has found applications in the development of sensors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds. 4-Hydroxyphenylboronic acid serves as an excellent coupling partner to introduce a hydroxyphenyl moiety.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), 4-Hydroxyphenylboronic acid (1.2-1.5 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.01-0.5 mol%) and a phosphine (B1218219) ligand if required (e.g., dppf, 3 mol%).[9][10]
-
Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or aqueous ethanol) and a base (e.g., K₂CO₃, 2.0-5.0 mmol).[9][10][11]
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for a period ranging from a few hours to overnight.[10][11][12] Room temperature reactions are also possible with certain catalyst systems.[9]
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Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[9][11] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[9][12]
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst. 4-Hydroxyphenylboronic acid can be coupled with amines or alcohols.
-
Reaction Setup: To a reaction vessel, add the amine or alcohol (1.0 mmol), 4-Hydroxyphenylboronic acid (1.0-2.0 equiv.), and a copper catalyst, typically Cu(OAc)₂ (1.0 equiv.).[13][14]
-
Solvent and Additives: A solvent such as dichloromethane (B109758) (DCM), methanol, or acetonitrile is used.[13] A base like pyridine (B92270) or 2,6-lutidine and sometimes molecular sieves are also added.[13][14]
-
Reaction Conditions: The reaction is often carried out at room temperature and open to the air, although heating may be required for less reactive substrates.[13][14] The reaction time can vary from hours to days.
-
Work-up and Purification: The reaction mixture is filtered (e.g., through Celite) and the filtrate is washed with saturated aqueous NaHCO₃ and brine.[13] The organic layer is dried and concentrated, and the product is purified by flash column chromatography.[13]
Carbohydrate Sensing
Phenylboronic acids are known to reversibly bind with diols, such as those found in carbohydrates like glucose. This interaction forms the basis of sensors for glucose monitoring.
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Sensor Fabrication: A sensor is typically constructed by immobilizing a phenylboronic acid derivative (which can be synthesized from 4-Hydroxyphenylboronic acid) within a hydrogel or on a surface.[15][16][17]
-
Sample Incubation: The sensor is incubated in the sample solution (e.g., blood plasma or a buffer solution) containing glucose.[15][18] The pH of the sample is often controlled, for instance, at a physiological pH of 7.4.[15]
-
Signal Transduction: The binding of glucose to the boronic acid moiety induces a change in the physical or chemical properties of the sensor. This could be a change in color (colorimetric) or fluorescence, or a change in the diffraction wavelength of a holographic sensor.[15][19]
-
Detection and Quantification: The change in the signal is measured using an appropriate instrument (e.g., a spectrophotometer, fluorometer, or a dedicated reader). The magnitude of the change is correlated to the glucose concentration, often after calibration with standard glucose solutions.[15][16]
Detection of Reactive Oxygen Species (ROS)
Boronate-based fluorescent probes are effective for detecting reactive oxygen species, particularly hydrogen peroxide (H₂O₂). The principle involves the selective oxidation of the boronate group by ROS, leading to a change in fluorescence.
-
Probe Synthesis: A fluorescent probe is synthesized by incorporating a boronate ester group (derivable from 4-Hydroxyphenylboronic acid) into a fluorophore.[20]
-
Cellular Loading: The probe is introduced to living cells and incubated for a specific period (e.g., 30 minutes at 37 °C) to allow for cellular uptake.[21]
-
ROS Induction (Optional): To study the response to oxidative stress, cells can be treated with a ROS-inducing agent.
-
Fluorescence Imaging: After washing to remove the excess probe, the cells are imaged using a fluorescence microscope. An increase in fluorescence intensity indicates the presence of ROS that have reacted with the boronate probe.[21][22]
Conclusion
4-Hydroxyphenylboronic acid is a cornerstone reagent in modern organic chemistry and chemical biology. Its well-defined chemical properties and versatile reactivity in cross-coupling reactions make it an indispensable building block for the synthesis of a wide array of organic molecules, including pharmaceuticals and materials. Furthermore, its ability to interact with diols has paved the way for the development of innovative sensors for biologically important molecules like glucose and for the detection of reactive oxygen species. The detailed protocols and workflows provided in this guide are intended to empower researchers to effectively utilize 4-Hydroxyphenylboronic acid in their scientific pursuits.
References
- 1. 4-Hydroxyphenylboronic acid(71597-85-8) 1H NMR spectrum [chemicalbook.com]
- 2. 369420010 [thermofisher.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 19. mdpi.com [mdpi.com]
- 20. Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
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